molecular formula C7H5ClN2Se B019482 5-Chloro-6-methyl-2,1,3-benzoselenadiazole CAS No. 2255-94-9

5-Chloro-6-methyl-2,1,3-benzoselenadiazole

Cat. No. B019482
CAS RN: 2255-94-9
M. Wt: 231.55 g/mol
InChI Key: JRSWORGMKXRMFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-Chloro-6-methyl-2,1,3-benzoselenadiazole, such as 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles, involves analytical data and spectroscopic techniques like FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. These compounds exhibit various torsion angles between the benzimidazole and benzene rings, indicating the influence of substituents on the molecule's stability and reactivity (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Molecular Structure Analysis

Molecular structure investigations of related compounds, such as 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, reveal optimized molecular geometry, vibrational frequencies, and HOMO-LUMO analysis through experimental and theoretical methods. These studies provide insights into charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization, offering a deeper understanding of the electronic structure of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole (Mary, Jojo, Panicker, Alsenoy, Ataei, & Yildiz, 2014).

Chemical Reactions and Properties

Oxidation reactions of methyl-substituted 2,1,3-benzoselenadiazoles with selenium dioxide have been explored, shedding light on the reactivity and potential transformation pathways of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Such reactions result in the synthesis of various derivatives, highlighting the compound's versatility and reactivity under different conditions (Neidlein & Knecht, 1987).

Physical Properties Analysis

The physical properties, including the crystal structure of similar compounds, have been determined through X-ray crystallography, providing valuable information on the compound's solid-state conformation and intermolecular interactions. Such analyses are crucial for understanding the packing, stability, and potential applications of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole in materials science (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).

Scientific Research Applications

Green Chemistry and Synthesis Approaches

  • Practical Synthesis of Metal Passivators and Light-sensitive Materials : A study highlights the development of a practical method for the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound useful in the preparation of metal passivators and light-sensitive materials. This approach emphasizes efficiency, environmental benignity, and ease of operation, showcasing the application of green chemistry principles in the synthesis of industrially relevant compounds (Gu et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition of Metals : Research on tolyltriazole, a compound structurally related to benzotriazoles, outlines its effectiveness as a corrosion inhibitor for copper and brass in various environments. This demonstrates the utility of such compounds in extending the life of metal components in corrosive conditions (Walker, 1976).

Environmental Fate and Toxicology

  • Environmental Impact of Preservatives : A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses how these compounds, despite their biodegradability, are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This highlights the importance of understanding the environmental impact and persistence of chemical compounds used in everyday products (Haman et al., 2015).

Pharmacological and Biological Activities

  • Benzothiazoles in Medicinal Chemistry : A patent review of benzothiazole derivatives from 2010-2014 details their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This underscores the significance of benzothiazole and its derivatives in the development of new therapeutic agents (Kamal et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for 5-Chloro-6-methyl-2,1,3-benzoselenadiazole includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

5-chloro-6-methyl-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2Se/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSWORGMKXRMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566041
Record name 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methyl-2,1,3-benzoselenadiazole

CAS RN

2255-94-9
Record name 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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